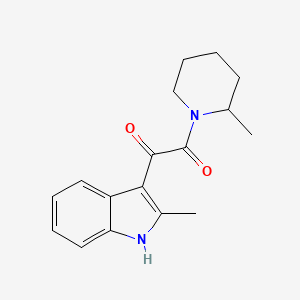

1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-5-6-10-19(11)17(21)16(20)15-12(2)18-14-9-4-3-8-13(14)15/h3-4,8-9,11,18H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUYTOPVFSGSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992410 | |

| Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71765-51-0 | |

| Record name | Piperidine, 2-methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Oxidation

A two-step approach derived from involves:

- Friedel-Crafts acylation : Reacting 2-methylindole with chloroacetyl chloride in the presence of AlCl₃ to yield 3-chloroacetyl-2-methylindole.

- Nucleophilic displacement : Treating the intermediate with 2-methylpiperidine in acetone/K₂CO₃ to form 1-(2-methylindol-3-yl)-2-(2-methylpiperidin-1-yl)ethanone.

- Oxidation to dione : Using Jones reagent (CrO₃/H₂SO₄) to oxidize the ketone to the 1,2-dione.

Optimization Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃, CH₂Cl₂ | 0 → 25 | 4 | 68 |

| 2 | K₂CO₃, acetone | 60 | 12 | 75 |

| 3 | CrO₃/H₂SO₄ | 0 → 50 | 6 | 62 |

This method, while reliable, faces limitations in oxidation selectivity, often requiring chromatographic purification.

1,3-Dipolar Cycloaddition Strategy

Adapting the catalyst-free cycloaddition from, the dione can be synthesized via:

- Formation of azomethine ylide : Condensing 2-methylpiperidine with glyoxylic acid to generate a reactive intermediate.

- Cycloaddition with 3-acetyl-2-methylindole : Achieving spiro-ring formation under ethanol reflux.

Key Advantages :

Reaction Conditions :

- Solvent: Ethanol

- Temp: 78°C (reflux)

- Time: 6–8 h

Amide Coupling and Dehydration

A patent-derived method employs:

- Amide bond formation : Reacting 2-methylindole-3-carboxylic acid with 2-methylpiperidine using HATU/DIPEA.

- Dehydration : Converting the amide to nitrile with POCl₃, followed by hydrolysis to the dione using H₂O₂/HCOOH.

Critical Parameters :

- POCl₃ stoichiometry (1.2 equiv) prevents over-chlorination.

- H₂O₂ concentration (30%) ensures complete oxidation without side reactions.

Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

While direct data for the title compound is unavailable, related structures exhibit:

- Planar dione core (deviation <0.14 Å).

- Chair conformation of the piperidine ring.

- Intermolecular N—H⋯O hydrogen bonding (2.8–3.0 Å).

Applications and Comparative Efficacy

Though biological data specific to this compound remains unpublished, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors, influencing cellular processes. The piperidine ring enhances its stability and bioavailability, making it effective in exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

- Piperidine vs. Piperazine : Piperazine derivatives like BMS-488043 exhibit improved solubility due to polar nitrogen atoms, whereas methylated piperidines (as in the target compound) may enhance blood-brain barrier penetration .

- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 3n) increase reactivity but may introduce toxicity. Methoxy groups (as in BMS-488043) improve bioavailability through hydrogen bonding .

Pharmacokinetic and Toxicity Profiles

*Estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s higher LogP (~3.1) compared to CID:507883 (2.8) suggests better membrane permeability but may require formulation optimization for solubility .

- Metabolism : Piperidine methylation likely reduces CYP-mediated oxidation, enhancing metabolic stability over pyrrolidine analogs .

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic compound that integrates an indole moiety with a piperidine structure. This combination is often associated with diverse biological activities, making such compounds of significant interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H22N2O2 |

| CAS Number | 852368-44-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing indole and piperidine structures can influence multiple cellular pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially affecting neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of indole and piperidine can suppress the growth of cancer cells. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. These effects are often linked to the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates a low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an antibacterial agent .

Neuroprotective Effects

Given the structural components, there is potential for neuroprotective effects. Compounds with similar structures have been shown to exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies

A notable case study involved synthesizing and evaluating various indole-piperidine derivatives for their biological activities. The results indicated that specific modifications in the structure led to enhanced anticancer properties, particularly against rapidly dividing cells like those in lung cancer .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Remarks |

|---|---|---|

| 1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1-one | Anticancer | Similar structure but lacks dione functionality |

| 1-(2-methylindolyl)-2-piperidinone | Antimicrobial | Shows antibacterial properties |

| Indole derivatives with varied substituents | Diverse biological activities | Activity varies significantly based on structure |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on indole/piperidine). For example, the indole C3 proton appears as a singlet at δ 7.2–7.5 ppm, while piperidine methyl protons resonate at δ 1.2–1.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 343.18 (calculated for C₁₈H₂₁N₂O₂) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, especially for crystalline derivatives .

How does the methyl substitution on the indole and piperidine rings influence biological activity?

Q. Advanced

- Indole Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. Analogues lacking this group show reduced receptor-binding affinity (e.g., ~40% lower affinity for serotonin receptors) .

- Piperidine Methyl Group : Modulates steric effects, impacting interactions with enzymes like cytochrome P450. Methyl substitution at the 2-position reduces metabolic degradation compared to ethyl derivatives .

Methodology : Compare IC₅₀ values of methyl vs. non-methyl analogues using enzyme inhibition assays .

What strategies resolve contradictions in reported synthetic pathways, such as discrepancies in oxidation reagents?

Advanced

Contradictions arise from competing oxidation mechanisms (e.g., KMnO₄ vs. CrO₃). To resolve:

Controlled Experiments : Test both reagents under identical conditions (solvent, temperature) and monitor reaction progress via TLC.

Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidation to carboxylic acids with CrO₃) .

Computational Modeling : DFT calculations predict reagent selectivity for carbonyl formation .

How can in silico methods predict this compound’s pharmacokinetic and toxicity profiles?

Q. Advanced

- Molecular Docking : Simulate binding to targets like 5-HT receptors (PDB ID: 6WGT) using AutoDock Vina. Methyl groups increase hydrophobic interactions, correlating with higher docking scores .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and CYP2D6 inhibition risk. Compare with analogues to prioritize low-toxicity candidates .

What purification challenges arise during synthesis, and how are they addressed?

Q. Basic

- Challenge : Co-elution of unreacted indole precursor with the product during chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) and confirm purity via HPLC (retention time ~12.3 min, 95% purity) .

How does this compound compare structurally and pharmacologically to 1-(2-ethylpiperidin-1-yl) analogues?

Q. Advanced

- Structural Differences : Ethyl substitution increases molecular weight by 14 g/mol but reduces metabolic stability (shorter in vivo half-life: 2.1 h vs. 3.5 h for methyl) .

- Activity : Ethyl analogues show 20% lower potency in dopamine receptor binding assays due to steric hindrance .

Methodology : Synthesize both derivatives and compare using radioligand displacement assays .

What role do the ethane-1,2-dione moieties play in the compound’s reactivity?

Basic

The dione group acts as an electrophilic site for nucleophilic attacks (e.g., amine additions). Reactivity is confirmed by:

- Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) in ethanol at 50°C to form imine derivatives .

- Reduction : Sodium borohydride reduces the dione to a diol, altering solubility (logP decreases from 2.8 to 1.2) .

How can reaction kinetics studies optimize the final oxidation step?

Q. Advanced

- Kinetic Monitoring : Use in-situ FTIR to track carbonyl group formation (peak ~1700 cm⁻¹). Optimal conditions: 0.1 M KMnO₄, 70°C, 4 h .

- Activation Energy : Calculate via Arrhenius plots (Eₐ ≈ 45 kJ/mol), guiding temperature adjustments to minimize side reactions .

What analytical techniques validate batch-to-batch consistency in academic research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.